1-(2-fluorobenzyl)-3,7-dimethyl-8-(4-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylphenoxy group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the fluorophenyl and methylphenoxy intermediates. These intermediates are then coupled with the tetrahydropurine core under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various physiological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 1-[(2-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(4-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to its chloro- and bromo- counterparts .
Properties
Molecular Formula |
C21H19FN4O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,7-dimethyl-8-(4-methylphenoxy)purine-2,6-dione |
InChI |
InChI=1S/C21H19FN4O3/c1-13-8-10-15(11-9-13)29-20-23-18-17(24(20)2)19(27)26(21(28)25(18)3)12-14-6-4-5-7-16(14)22/h4-11H,12H2,1-3H3 |
InChI Key |
HCEWBAHRHHUCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |
Origin of Product |
United States |
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